molecular formula C7H8N4O3S B14002012 N-(5-Nitro-1,3-thiazol-2-yl)-N'-prop-2-en-1-ylurea CAS No. 26173-34-2

N-(5-Nitro-1,3-thiazol-2-yl)-N'-prop-2-en-1-ylurea

Katalognummer: B14002012
CAS-Nummer: 26173-34-2
Molekulargewicht: 228.23 g/mol
InChI-Schlüssel: APJDCCZXZXKXNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- is a chemical compound that features a urea moiety substituted with a 5-nitro-2-thiazolyl group and a 2-propen-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- typically involves the reaction of 5-nitro-2-thiazolylamine with an appropriate isocyanate or carbodiimide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiazolyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms.

Wissenschaftliche Forschungsanwendungen

Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolyl ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Urea, n-(5-nitro-2-thiazolyl)-n-ethyl-
  • Urea, n-(5-nitro-2-thiazolyl)-n-methyl-

Uniqueness

Urea, n-(5-nitro-2-thiazolyl)-n-2-propen-1-yl- is unique due to the presence of the 2-propen-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest for further research and development.

Eigenschaften

CAS-Nummer

26173-34-2

Molekularformel

C7H8N4O3S

Molekulargewicht

228.23 g/mol

IUPAC-Name

1-(5-nitro-1,3-thiazol-2-yl)-3-prop-2-enylurea

InChI

InChI=1S/C7H8N4O3S/c1-2-3-8-6(12)10-7-9-4-5(15-7)11(13)14/h2,4H,1,3H2,(H2,8,9,10,12)

InChI-Schlüssel

APJDCCZXZXKXNM-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=O)NC1=NC=C(S1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.